

# In-Depth Pharmacological Profile of WAY-361789: A Technical Guide

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Compound of Interest		
Compound Name:	WAY-361789	
Cat. No.:	B1683282	Get Quote

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#### **Abstract**

**WAY-361789**, also known as SEN15924, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] As a promising therapeutic candidate for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia, a comprehensive understanding of its pharmacological profile is essential. This technical guide provides an in-depth overview of the in vitro and in vivo pharmacology of **WAY-361789**, including its binding affinity, functional activity, selectivity, pharmacokinetic properties, and efficacy in preclinical models of cognition. Detailed experimental protocols and visualizations of key pathways and workflows are presented to support further research and development efforts.

#### Introduction

The  $\alpha7$  nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in key brain regions like the hippocampus and cortex, plays a crucial role in modulating cognitive functions, including attention, learning, and memory. Agonism of the  $\alpha7$  nAChR is a well-validated therapeutic strategy for enhancing cognitive function. **WAY-361789** has emerged as a significant compound in this class due to its potent agonistic activity, selectivity, and oral bioavailability.[1] This document serves as a comprehensive technical resource, consolidating the pharmacological data and methodologies associated with the characterization of **WAY-361789**.



# In Vitro Pharmacology Binding Affinity and Selectivity

The binding affinity of **WAY-361789** to the human  $\alpha$ 7 nAChR and its selectivity against a panel of other neurotransmitter receptors and ion channels have been characterized through radioligand binding assays.

Table 1: Binding Affinity (Ki) of **WAY-361789** at Human α7 nAChR and Selectivity Panel

Receptor/Target	Ki (nM)
α7 nAChR	180
α1β1γδ nAChR	>10,000
α3β4 nAChR	>10,000
5-HT3 Receptor	>10,000
hERG	>30,000

Data extracted from Zanaletti R, et al. J Med Chem. 2012;55(10):4806-23.

### **Functional Activity**

**WAY-361789** acts as a full agonist at the human  $\alpha$ 7 nAChR. Its functional potency has been determined using a calcium flux assay in a cell line stably expressing the human  $\alpha$ 7 nAChR.

Table 2: Functional Potency (EC50) of **WAY-361789** at Human α7 nAChR

Assay	Cell Line	EC50 (μM)
Calcium Flux	SH-EP1-hα7	0.18

Data from MedChemExpress product information, citing Zanaletti R, et al. J Med Chem. 2012;55(10):4806-23.[2]

## In Vivo Pharmacology



#### **Pharmacokinetics**

The pharmacokinetic profile of **WAY-361789** has been evaluated in rats following oral (p.o.) administration.

Table 3: Pharmacokinetic Parameters of **WAY-361789** in Rats (10 mg/kg, p.o.)

Parameter	Value
Cmax (ng/mL)	530
Tmax (h)	0.5
Half-life (t1/2) (h)	2.1
AUC (ng·h/mL)	1250
Oral Bioavailability (%)	35

Data extracted from Zanaletti R, et al. J Med Chem. 2012;55(10):4806-23.

#### **Efficacy in Cognitive Models**

**WAY-361789** has demonstrated efficacy in rodent models of cognitive impairment, specifically the Novel Object Recognition (NOR) test and an auditory sensory gating paradigm.

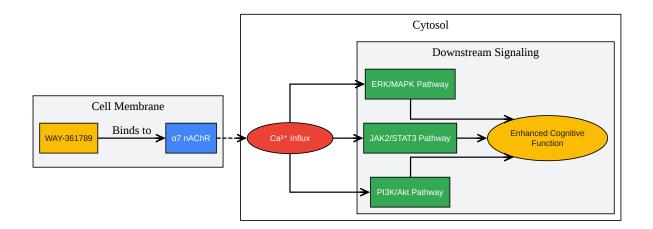
**WAY-361789** was shown to reverse a scopolamine-induced deficit in novel object recognition in rats, indicating a pro-cognitive effect.

In a model relevant to schizophrenia, **WAY-361789** normalized the P20/N40 auditory evoked potential gating deficit induced by amphetamine in rats.

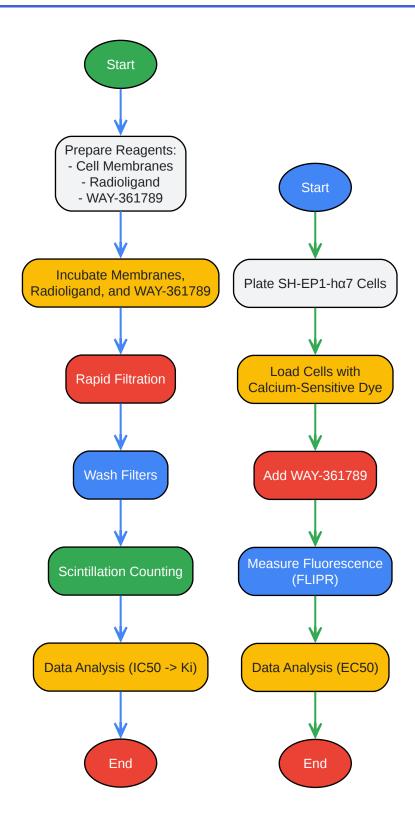
## **Signaling Pathways**

Activation of the  $\alpha$ 7 nAChR by **WAY-361789** initiates a cascade of intracellular signaling events. As a ligand-gated ion channel, its activation leads to a rapid influx of cations, primarily Ca2+. This increase in intracellular calcium can subsequently modulate various downstream signaling pathways implicated in synaptic plasticity and cell survival.









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#### References

- 1. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789) PubMed [pubmed.ncbi.nlm.nih.gov]
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